1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of a precursor compound, followed by the introduction of the difluoromethoxy and mercapto groups. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one
- 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one
Uniqueness
1-Chloro-1-(4-(difluoromethoxy)-2-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential biological activity. The combination of chloro, difluoromethoxy, and mercapto groups in a single molecule provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C10H9ClF2O2S |
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Molecular Weight |
266.69 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-3-2-6(4-8(7)16)15-10(12)13/h2-4,9-10,16H,1H3 |
InChI Key |
ZSWMAUUJHFXACV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)F)S)Cl |
Origin of Product |
United States |
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